An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS RN: 786719-60-6). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on its physical and chemical characteristics, proposes a detailed synthetic route based on established methodologies for analogous compounds, and outlines a general analytical procedure for its characterization. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also presents comparative data from structurally similar molecules to provide a predictive framework for its behavior. This guide aims to be a valuable resource for those investigating the potential applications of this and related α-amino ketones.
Introduction
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a fluorinated aromatic ketone containing a primary amine. The presence of the difluorophenyl moiety can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry and materials science. α-Amino ketones are recognized as important synthons in organic synthesis, serving as precursors to a variety of heterocyclic compounds and pharmacologically active molecules. This guide collates the available chemical and physical data for the hydrochloride salt and provides detailed, albeit generalized, experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
Specific experimental data for the physical and chemical properties of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride are not extensively reported in the public domain. The information available from commercial suppliers indicates that it is a solid at room temperature and should be stored in a dry environment.[1] To provide a more comprehensive understanding, the following tables summarize the available data for the target compound and key physicochemical properties of structurally related compounds.
General Properties of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
| Property | Value | Source |
| CAS Registry Number | 786719-60-6 | [1] |
| Molecular Formula | C₈H₈ClF₂NO | Inferred |
| Molecular Weight | 207.61 g/mol | Inferred |
| Appearance | Solid | [1] |
| Storage Conditions | Room temperature, keep in a dry area | [1] |
Comparative Physicochemical Properties of Analogous Compounds
Disclaimer: The following data is for structurally related compounds and should be used for estimation purposes only.
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Chloro-1-(2,4-difluorophenyl)ethanone | Not available | Not available | Not available |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 109 | 388 @ 760 mmHg | Soluble in methanol[2] |
| 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 235 (decomp) | 435.1±40.0 (Predicted) | Not available[3] |
Spectroscopic Data (Comparative)
NMR Spectroscopy Data for 2-Chloro-1-(2,4-difluorophenyl)ethanone
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | |||
| Aromatic-H | 7.94 (ddd) | triplet of doublets of doublets | 8.4, 8.4, 6.8 |
| Aromatic-H | 6.98–6.93 (m) | multiplet | |
| Aromatic-H | 6.88 (ddd) | triplet of doublets of doublets | 10.8, 8.8, 2.8 |
| -CH₂Cl | 4.53 (s) | singlet | |
| ¹³C NMR | |||
| C=O | 194.0 | ||
| Aromatic C-F | 166.0 (d) | doublet | 254.0 |
| Aromatic C-F | Not available | ||
| Aromatic C-H | 132.8, 130.6, 130.5, 130.3 | ||
| Aromatic C-Cl | 136.2 | ||
| -CH₂Cl | 34.7 |
Note: The provided NMR data is for a related compound and serves as an estimation. Actual shifts for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride will differ due to the presence of the amino group and its protonation state.
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and analysis of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride based on established chemical literature for similar compounds.
Proposed Synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
The synthesis of α-amino ketones is commonly achieved through the nucleophilic substitution of an α-halo ketone with an amine source. A plausible route for the synthesis of the target compound starts from 2-chloro-1-(2,4-difluorophenyl)ethanone.
Reaction Scheme:
Figure 1: Proposed synthetic pathway for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride.
Materials:
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2-Chloro-1-(2,4-difluorophenyl)ethanone
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Hexamethylenetetramine (urotropine) or aqueous ammonia
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Ethanol
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Concentrated Hydrochloric Acid
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Chloroform
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Diethyl ether
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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Formation of the Quaternary Ammonium Salt:
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In a round-bottom flask, dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) in chloroform.
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Add hexamethylenetetramine (1.1 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.
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Collect the precipitate by vacuum filtration and wash with cold chloroform.
-
-
Hydrolysis to the Amine Hydrochloride:
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Suspend the collected solid in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux and maintain for 1-2 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.
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Collect the crystalline product by vacuum filtration.
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Wash the crystals with cold ethanol and then with diethyl ether to remove any residual impurities and solvent.
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Dry the product under vacuum to yield 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride.
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General Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. A reverse-phase method would likely be effective.
Figure 2: General workflow for the HPLC analysis of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B to ensure elution of the compound. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
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Injection Volume: 10 µL.
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Column Temperature: 25 °C.
Procedure:
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Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
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Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and run the gradient method.
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Data Processing: Integrate the peak areas in the resulting chromatogram. Purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. The biological effects of related fluorinated aromatic compounds can vary widely depending on their overall structure and functional groups. Further research would be required to elucidate any potential pharmacological or biological activity of this compound.
Conclusion
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a chemical compound with potential applications in synthetic and medicinal chemistry. While specific, experimentally-derived data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on available information and data from analogous structures. The proposed synthetic and analytical methods offer a starting point for researchers working with this and similar molecules. It is anticipated that as research into fluorinated organic compounds continues to expand, a more detailed characterization of this compound will emerge.
References
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride [oakwoodchemical.com]
- 3. 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride | Delchimica [delchimica.com]
